molecular formula C12H16O3 B13564488 Methyl 3-methoxy-4-(propan-2-yl)benzoate

Methyl 3-methoxy-4-(propan-2-yl)benzoate

Cat. No.: B13564488
M. Wt: 208.25 g/mol
InChI Key: MIZKQHVBJPFVDU-UHFFFAOYSA-N
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Description

Methyl 3-methoxy-4-(propan-2-yl)benzoate is an organic compound with the molecular formula C11H14O3 It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and the aromatic ring is substituted with a methoxy group and an isopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-methoxy-4-(propan-2-yl)benzoate typically involves the esterification of 3-methoxy-4-(propan-2-yl)benzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The process involves the same esterification reaction but is optimized for large-scale production with efficient separation and purification steps.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-methoxy-4-(propan-2-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Nitration with a mixture of concentrated nitric acid and sulfuric acid; halogenation with bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products

    Oxidation: 3-hydroxy-4-(propan-2-yl)benzoic acid.

    Reduction: 3-methoxy-4-(propan-2-yl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Methyl 3-methoxy-4-(propan-2-yl)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism by which Methyl 3-methoxy-4-(propan-2-yl)benzoate exerts its effects depends on its interaction with specific molecular targets. For example, its antimicrobial activity may involve the disruption of bacterial cell membranes or inhibition of key enzymes. The exact pathways and molecular targets can vary based on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-methoxy-4-methylbenzoate: Similar structure but with a methyl group instead of an isopropyl group.

    Methyl 3-hydroxy-4-methoxybenzoate: Similar structure but with a hydroxyl group instead of a methoxy group.

    Methyl 3-methoxy-4-(prop-2-yn-1-ylamino)benzoate: Similar structure but with a prop-2-yn-1-ylamino group instead of an isopropyl group.

Uniqueness

Methyl 3-methoxy-4-(propan-2-yl)benzoate is unique due to the presence of both a methoxy group and an isopropyl group on the aromatic ring. This combination of substituents can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.

Properties

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

IUPAC Name

methyl 3-methoxy-4-propan-2-ylbenzoate

InChI

InChI=1S/C12H16O3/c1-8(2)10-6-5-9(12(13)15-4)7-11(10)14-3/h5-8H,1-4H3

InChI Key

MIZKQHVBJPFVDU-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=C(C=C1)C(=O)OC)OC

Origin of Product

United States

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